molecular formula C15H17IO3 B1613061 cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-49-5

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1613061
CAS No.: 736136-49-5
M. Wt: 372.2 g/mol
InChI Key: PBRAGIZIEINLNK-DGCLKSJQSA-N
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Description

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 4-iodophenyl ketone substituent. Key properties include:

  • Molecular formula: C₁₅H₁₇IO₃
  • Molecular weight: 372.2 g/mol
  • Purity: ≥95% (lab-grade) .
    The compound is used in pharmaceutical and chemical research, with its iodine substituent contributing to unique electronic and steric properties.

Properties

IUPAC Name

(1R,2R)-2-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRAGIZIEINLNK-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641386
Record name (1R,2R)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-49-5
Record name (1R,2R)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Core Synthetic Strategy

The synthesis of cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically begins with two primary starting materials:

The core synthetic approach involves the formation of a carbon-carbon bond linking the iodophenyl group to the cyclohexane ring via an oxoethyl bridge. This key step is often achieved through aldol condensation or related carbonyl addition reactions, where the aldehyde group of the iodobenzaldehyde reacts with the ketone of cyclohexanone under controlled conditions to form the desired keto acid intermediate.

Reaction Conditions and Catalysts

The reaction conditions are crucial for obtaining the cis-isomer with high selectivity and yield. Typical parameters include:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve starting materials and facilitate the reaction.
  • Base Catalyst: Mild bases like sodium hydroxide or potassium carbonate catalyze the aldol condensation.
  • Temperature: Moderate heating (e.g., 50–80 °C) is applied to drive the reaction to completion without decomposing sensitive functional groups.
  • Time: Reaction times vary from several hours to overnight depending on scale and conditions.

In some advanced protocols, palladium-catalyzed coupling reactions (e.g., Suzuki or Heck coupling) may be employed if the iodophenyl group is introduced via cross-coupling, but the classical method remains the direct condensation of 4-iodobenzaldehyde and cyclohexanone.

Purification Techniques

After the reaction, the crude product mixture contains the target compound along with side products and unreacted starting materials. Purification strategies include:

Industrial Scale-Up Considerations

Industrial production adapts laboratory procedures with attention to:

  • Safety: Handling of iodine-containing reagents requires precautions due to toxicity and reactivity.
  • Cost-Effectiveness: Optimization of solvent recycling and catalyst reuse.
  • Reaction Efficiency: Use of continuous flow reactors to enhance reaction control and scalability.
  • Environmental Impact: Minimizing hazardous waste by employing greener solvents and catalysts.

Alternative Preparation Routes and Innovations

Recent patents and research have introduced alternative methods focusing on:

  • Hydrogenation Processes: Using tertiary cyclic amide solvents and rhodium or ruthenium catalysts to hydrogenate benzenecarboxylic acid derivatives, which can be adapted for cyclohexane carboxylic acid compounds. This method is more relevant for related cyclohexane carboxylic acids but offers insights into solvent and catalyst systems that might be applicable for analog synthesis.
  • Catalytic Systems: Employing palladium-catalyzed cross-coupling to introduce the iodophenyl group selectively.
  • Solvent Systems: Use of mixed solvent systems including isopropyl alcohol and tertiary amides to improve solubility and reaction kinetics.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials 4-Iodobenzaldehyde, Cyclohexanone Purity >98% recommended
Solvent DMF, THF, Ethanol Polar aprotic solvents preferred
Catalyst/Base NaOH, K2CO3 Mild bases for aldol condensation
Temperature 50–80 °C Moderate heating to avoid decomposition
Reaction Time 6–24 hours Depends on scale and stirring efficiency
Purification Recrystallization, Silica Gel Chromatography HPLC for analytical purity
Yield 60–85% Variable based on reaction optimization
Industrial Adaptation Continuous flow reactors, solvent recycling Focus on safety and cost-effectiveness

Research Findings on Reaction Optimization

  • Selectivity: The cis-isomer is favored under controlled temperature and base concentration; higher temperatures may lead to trans-isomer formation.
  • Catalyst Loading: Minimal base catalyst loading reduces side reactions and improves yield.
  • Solvent Effects: Polar aprotic solvents enhance reaction rate but may complicate purification; mixed solvent systems balance solubility and ease of work-up.
  • Purification Efficiency: Combining recrystallization with chromatography yields the highest purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The iodophenyl group can engage in halogen bonding with proteins or enzymes, affecting their activity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural analogues differ in substituent groups (halogen, nitro, methoxy) or stereochemistry (cis/trans). Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
Target compound 4-Iodophenyl C₁₅H₁₇IO₃ 372.2 - High polarizability due to iodine; lab use .
4-Bromophenyl analogue 4-Bromophenyl C₁₅H₁₇BrO₃ 325.2 736136-39-3 Lower molecular weight than iodine variant; supplier: LEAP CHEM .
4-Methoxyphenyl analogue 4-Methoxyphenyl Likely C₁₆H₂₀O₄ ~276 (estimated) 736136-34-8 Electron-donating methoxy group may reduce acidity vs. iodine/bromo .
4-Nitrophenyl analogue 4-Nitrophenyl C₁₅H₁₇NO₅ 291 (calculated) - Strong electron-withdrawing nitro group; chiral mixture noted .
2-Iodophenyl analogue 2-Iodophenyl C₁₅H₁₇IO₃ 372.2 736136-47-3 Ortho-substitution may increase steric hindrance; safety data available .
2-Bromophenyl analogue 2-Bromophenyl C₁₅H₁₇BrO₃ 325.2 - Supplier: ChemBK; ortho-substitution alters electronic effects .
trans-4-Iodophenyl isomer trans-4-Iodophenyl C₁₅H₁₇IO₃ 372.2 - Stereoisomer of target compound; spatial arrangement impacts interactions .
Key Observations:
  • Electronic Effects :
    • Nitro group (4-nitrophenyl) : Electron-withdrawing nature enhances acidity of the carboxylic acid group compared to methoxy or halogen substituents .
    • Methoxy group (4-methoxyphenyl) : Electron-donating properties may reduce reactivity in electrophilic substitutions .
  • Polarizability :
    • Iodine vs. Bromine : Iodine’s larger atomic size and polarizability may improve binding affinity in receptor-ligand interactions compared to bromine .

Stereochemical and Structural Variations

  • Cis vs. In contrast, trans-4-iodophenyl isomers () exhibit different spatial arrangements, which could alter solubility or biological activity .
  • Cyclohexane Ring Modifications :
    • Analogues with hydroxyl groups (e.g., cis-2-hydroxycyclohexane-1-carboxylic acid in ) show varying pKa values (4.68–4.81), highlighting how substituent position and stereochemistry influence acidity .

Biological Activity

Overview

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the molecular formula C15H17IO3, is an organic compound notable for its potential biological activities. Its structure includes an iodophenyl group, a cyclohexane ring, and a carboxylic acid functional group, which contribute to its interactions with biological systems. This article explores its synthesis, mechanisms of action, and biological activities based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The reaction begins with 4-iodobenzaldehyde and cyclohexanone.
  • Reaction Conditions : A base is used to facilitate the formation of an intermediate compound, which is subsequently oxidized and carboxylated to yield the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to ensure high purity of the compound.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Halogen Bonding : The iodophenyl group can form halogen bonds with proteins or enzymes, potentially altering their activity.
  • Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding, enhancing binding affinity and specificity towards target molecules.

These interactions suggest that the compound may modulate enzyme activities or receptor functions, leading to various biological effects.

Biological Activity

Research indicates several potential biological activities associated with this compound:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, making it a candidate for therapeutic applications in conditions where enzyme modulation is beneficial.
  • Anticancer Properties : Preliminary investigations suggest that this compound may exhibit anticancer properties by affecting cell signaling pathways involved in tumor growth and proliferation.

Case Studies

  • Enzyme Interaction Study : A study evaluated the interaction of this compound with cyclin-dependent kinases (CDKs). Results indicated a significant inhibition of CDK activity, suggesting potential applications in cancer therapy where CDK regulation is crucial.
  • Anti-inflammatory Research : Another study explored the anti-inflammatory effects of this compound in vitro. It demonstrated a reduction in pro-inflammatory cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Enzyme InhibitionModulation of CDK activity
Anticancer PropertiesAffecting cell signaling pathways
Anti-inflammatory EffectsReducing cytokine production

Q & A

Q. What are the recommended analytical techniques for confirming the structural identity of cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to assign stereochemistry and confirm substituent positions. 2D experiments (COSY, HSQC) resolve overlapping signals in the cyclohexane ring .
  • X-ray Crystallography: Determine absolute stereochemistry and intramolecular interactions. For example, X-ray structures of analogous compounds (e.g., cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid) validate torsional angles (χ₁ = 58.5°, χ₂ = -88.7°) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (≥98%) using reverse-phase methods, as demonstrated for structurally similar cyclohexane carboxylates .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Face shields are recommended for bulk handling .
  • Ventilation: Use fume hoods to minimize inhalation risks. Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .
  • Storage: Store at 2–8°C for long-term stability, as recommended for related cyclohexane carboxylates .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Temperature: Store at 2–8°C to prevent degradation, as shown for analogs like cis-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid .
  • Container: Use airtight, light-resistant vials under inert gas (N₂/Ar) to avoid oxidation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for cis-cyclohexane carboxylic acid derivatives?

Methodological Answer:

  • Computational Modeling: Combine molecular mechanics (e.g., AMBER/CHARMM) with experimental data to predict rotamer populations. For example, χ₂ rotamers (-100° and 80°) were validated via fluorescence lifetimes (3.1 ns and 0.3 ns) .
  • Fluorescence Decay Analysis: Biexponential fitting distinguishes rotamers contributing to photophysical heterogeneity (e.g., intramolecular proton/electron transfer rates) .

Q. What enzymatic pathways are involved in the biodegradation of cis-cyclohexane carboxylate derivatives, and how can these be studied?

Methodological Answer:

  • Key Enzymes:

    EnzymeRoleReference
    Acyl-CoA dehydrogenaseInitiates β-oxidation of CoA esters
    HydrataseCatalyzes hydroxylation of intermediates
    LyaseCleaves cyclic intermediates (e.g., pimeloyl-CoA)
  • Experimental Approach: Use cell-free extracts from anaerobic bacteria (e.g., Desulfobacterium N47) with LC-MS to track intermediates like glutaryl-CoA and crotonyl-CoA .

Q. What strategies are effective for the enantioselective synthesis of cis-2-substituted cyclohexane-1-carboxylic acids?

Methodological Answer:

  • Chiral Reagents: Employ homochiral lithium amides (e.g., N-benzyl-N-α-methylbenzylamide) for stereoselective conjugate additions, achieving >95% enantiomeric excess .
  • Epimerization Control: Use acidic conditions (e.g., HCl/MeOH) to selectively epimerize β-amino esters, yielding trans-isomers .

Q. How do rotameric conformations influence the photophysical properties of cyclohexane carboxylate derivatives?

Methodological Answer:

  • Fluorescence Lifetimes:

    Rotamer (χ₂)Lifetime (ns)Quenching Mechanism
    -100°3.1Electron transfer to carboxylate
    80°0.3Intramolecular proton transfer
    • Isotope Exchange: H-D exchange experiments at indole C4/C5 confirm proton transfer pathways .

Q. What role does stereochemistry play in the biological activity of cyclohexane carboxylate derivatives?

Methodological Answer:

  • Enantiomer-Specific Activity: cis-isomers (e.g., cispentacin) exhibit antifungal properties, while trans-isomers lack bioactivity .
  • Analytical Validation: Use chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection to verify enantiopurity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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